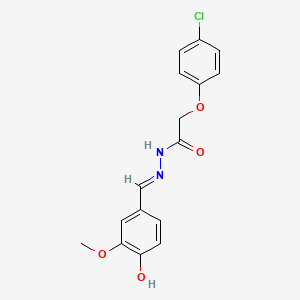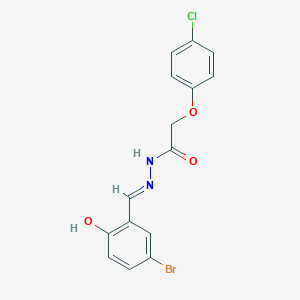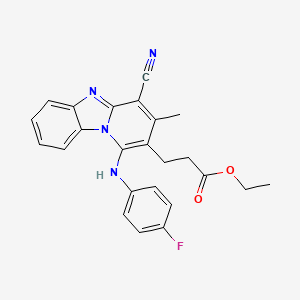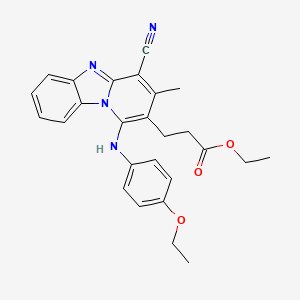![molecular formula C25H21N5O2 B7729384 7-(3-hydroxyphenyl)-5-methyl-N,2-diphenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B7729384.png)
7-(3-hydroxyphenyl)-5-methyl-N,2-diphenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(3-hydroxyphenyl)-5-methyl-N,2-diphenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a complex organic compound that belongs to the class of triazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-hydroxyphenyl)-5-methyl-N,2-diphenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide typically involves multicomponent reactions. One common method includes the reaction of various aldehydes, acetoacetanilide, and 3-amino-1,2,4-triazole under solvent-free conditions at 60°C. The reaction is catalyzed by a Schiff base zinc (II) complex supported on magnetite nanoparticles, resulting in yields ranging from 40% to 96% .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of heterogeneous catalysts, such as those supported on magnetic surfaces, is advantageous due to their ease of separation and potential for reuse, which enhances material economy and reduces waste .
Chemical Reactions Analysis
Types of Reactions
7-(3-hydroxyphenyl)-5-methyl-N,2-diphenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, commonly using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
7-(3-hydroxyphenyl)-5-methyl-N,2-diphenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-(3-hydroxyphenyl)-5-methyl-N,2-diphenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2 and thereby inhibiting cell cycle progression . This leads to the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
1,2,4-triazolo[1,5-a]pyrimidines: These compounds share a similar core structure and exhibit diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties.
Pyrazolo[3,4-d]pyrimidines: These compounds are also known for their enzyme inhibitory activities, particularly against CDK2.
Uniqueness
7-(3-hydroxyphenyl)-5-methyl-N,2-diphenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and selectivity towards certain molecular targets. This makes it a valuable compound for further research and development in medicinal chemistry.
Properties
IUPAC Name |
7-(3-hydroxyphenyl)-5-methyl-N,2-diphenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N5O2/c1-16-21(24(32)27-19-12-6-3-7-13-19)22(18-11-8-14-20(31)15-18)30-25(26-16)28-23(29-30)17-9-4-2-5-10-17/h2-15,22,31H,1H3,(H,27,32)(H,26,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHWLWOBWRTWWEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)C3=CC=CC=C3)N1)C4=CC(=CC=C4)O)C(=O)NC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3-{(2Z)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazinyl}-3-oxopropyl)benzamide (non-preferred name)](/img/structure/B7729306.png)
![N'~1~,N'~4~-bis[(E)-(5-bromo-2-hydroxyphenyl)methylidene]butanedihydrazide](/img/structure/B7729309.png)
![N'~1~,N'~10~-bis[(E)-(5-bromo-2-hydroxyphenyl)methylidene]decanedihydrazide](/img/structure/B7729318.png)
![N'~1~,N'~10~-bis[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]decanedihydrazide](/img/structure/B7729323.png)

![N'~1~,N'~7~-bis[(E)-(5-bromo-2-hydroxyphenyl)methylidene]heptanedihydrazide](/img/structure/B7729340.png)
![1-N,3-N-bis[(E)-(2-hydroxyphenyl)methylideneamino]benzene-1,3-dicarboxamide](/img/structure/B7729342.png)
![N'~1~,N'~5~-bis[(E)-(5-bromo-2-hydroxyphenyl)methylidene]pentanedihydrazide](/img/structure/B7729348.png)

![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]octanehydrazide](/img/structure/B7729363.png)
![2-(4-chloro-2-methylphenoxy)-N'-[(E)-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B7729374.png)


![3-[(Z)-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(3-morpholin-4-ylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7729390.png)
